(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
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Overview
Description
The compound “(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one” is a complex organic molecule characterized by its unique tricyclic structure. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the methoxyphenyl and phenyl groups: These groups can be added through Friedel-Crafts alkylation reactions, using reagents such as aluminum chloride (AlCl3) as a catalyst.
Final modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality would be essential.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1S,5S,7S)-3-[(4-hydroxyphenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
- (1S,5S,7S)-3-[(4-chlorophenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Uniqueness
The uniqueness of “(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one” lies in its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-27-20-10-8-17(9-11-20)15-24-16-19-14-21(18-6-3-2-4-7-18)25-13-5-12-23(19,25)22(24)26/h2-4,6-11,19,21H,5,12-16H2,1H3/t19-,21-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQJLPHYQFKLBQ-RRPUWOKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3CC(N4C3(C2=O)CCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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